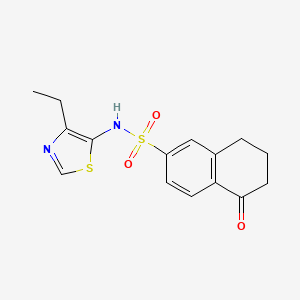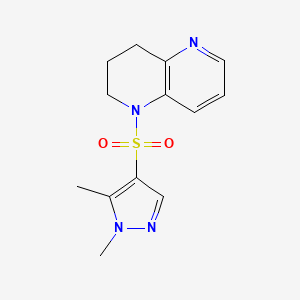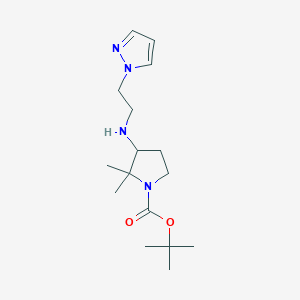![molecular formula C21H24N2O2 B6975601 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6975601.png)
3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a benzamide core structure with a cyclopropyl group and a 3-phenylbutanoyl moiety, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Amine Intermediate: The cyclopropyl amine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine under basic conditions.
Acylation: The cyclopropyl amine is then acylated with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the cyclopropyl(3-phenylbutanoyl)amine intermediate.
Amidation: The final step involves the reaction of the cyclopropyl(3-phenylbutanoyl)amine intermediate with benzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or amides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-[[Cyclopropyl(3-phenylpropanoyl)amino]methyl]benzamide
- 3-[[Cyclopropyl(3-phenylbutanoyl)amino]ethyl]benzamide
- 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzoate
Uniqueness
3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide is unique due to its specific structural features, such as the cyclopropyl group and the 3-phenylbutanoyl moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
属性
IUPAC Name |
3-[[cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(17-7-3-2-4-8-17)12-20(24)23(19-10-11-19)14-16-6-5-9-18(13-16)21(22)25/h2-9,13,15,19H,10-12,14H2,1H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVWDAPLUHKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(CC1=CC(=CC=C1)C(=O)N)C2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol](/img/structure/B6975521.png)
![N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide](/img/structure/B6975522.png)

![3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6975549.png)
![2-[1-(3-Methylthiophen-2-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid](/img/structure/B6975554.png)

![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6975573.png)

![3-(2-chlorophenyl)-N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6975589.png)
![Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate](/img/structure/B6975593.png)
![Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6975606.png)
![N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B6975614.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975628.png)
![[(3S,4R)-3,4-difluoropyrrolidin-1-yl]-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B6975631.png)
